

Application Notes and Protocols for OGT 2115 in In Vivo Xenograft Studies

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Compound of Interest

Compound Name: OGT 2115

Cat. No.: B609723

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Introduction

OGT 2115 is a potent, orally active, and cell-permeable small molecule inhibitor of heparanase. [1][2] Heparanase is an endo- β -D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), which are key components of the extracellular matrix (ECM) and cell surfaces. [3][4] Upregulated heparanase activity is strongly associated with tumor progression, metastasis, and angiogenesis. [3][4] **OGT 2115** exerts its anti-cancer effects by inhibiting heparanase, which in turn modulates downstream signaling pathways involved in cell survival and apoptosis. [3][5] These application notes provide a detailed protocol for utilizing **OGT 2115** in in vivo xenograft models, with a specific focus on prostate cancer, and summarize the key quantitative data from preclinical studies.

Mechanism of Action

OGT 2115's primary mechanism of action is the inhibition of heparanase, which has an IC₅₀ of 0.4 μ M. [1][2] This inhibition leads to several downstream anti-tumor effects:

- **Induction of Apoptosis:** In prostate cancer cells, **OGT 2115** has been shown to induce apoptosis by downregulating the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). [3][5] The reduction in MCL-1 protein levels is facilitated through proteasomal degradation. [3][5]

- **Anti-Angiogenic Properties:** **OGT 2115** exhibits anti-angiogenic effects, which are critical for restricting tumor growth and metastasis.[\[1\]](#)[\[2\]](#)
- **Inhibition of Metastasis:** By inhibiting the degradation of heparan sulfate in the ECM, **OGT 2115** can suppress tumor cell invasion and migration.[\[1\]](#)[\[4\]](#) Studies have shown it can significantly inhibit invasion and migration induced by chemotherapeutic agents like Adriamycin and suppress metastasis associated with endoplasmic reticulum (ER) stress in breast cancer cells.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for **OGT 2115** from preclinical cancer studies.

Table 1: In Vitro Efficacy of OGT 2115

Cell Line	Cancer Type	Parameter	Value	Reference
PC-3	Prostate Cancer	IC50	18.4 µM	[3]
DU-145	Prostate Cancer	IC50	90.6 µM	[3]
-	-	Heparanase Inhibition	0.4 µM	[1] [2]
-	-	Angiogenesis Inhibition	1 µM	[1]

Table 2: In Vivo Prostate Cancer Xenograft Study Parameters

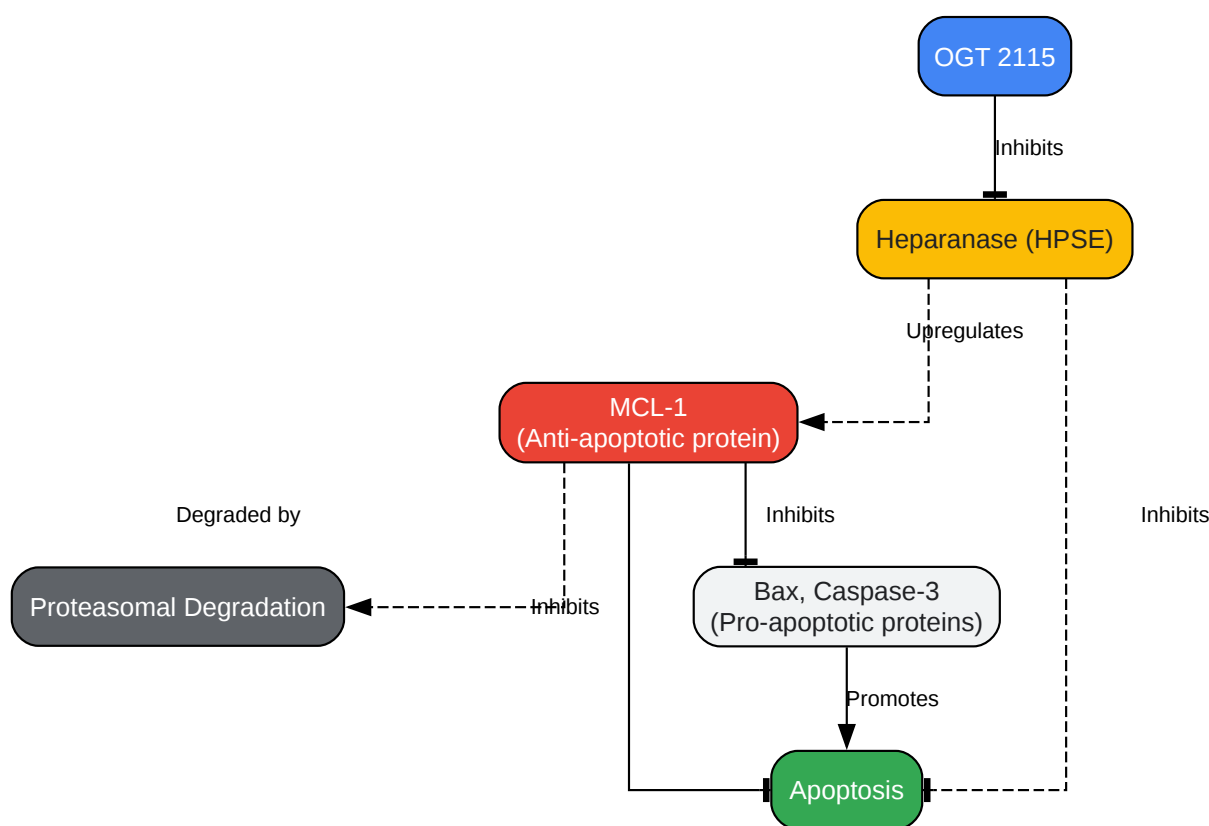
Parameter	Details	Reference
Animal Model	Nude Mice	[3][5]
Cancer Cell Line	PC-3	[3][5]
Cell Inoculation	Subcutaneous injection into the right flank	[3]
Tumor Volume at Treatment Initiation	30–40 mm ³	[3]
Drug	OGT 2115	[3][5]
Dosage	40 mg/kg	[3][5]
Administration Route	Oral gavage (ig)	[3][5]
Dosing Frequency	Daily	[3]
Study Duration	35 days	[3]
Control Group	Saline administered via gavage	[3]
Primary Outcome	Significant inhibition of tumor growth at days 28 and 35	[3]
Pharmacodynamic Outcome	Increased TUNEL positive staining in xenograft tissues	[3][5]

Table 3: Pharmacokinetic Profile of OGT 2115

Parameter	Details	Reference
Animal Model	Mice	[1]
Dosage	20 mg/kg	[1]
Administration Route	Oral	[1]
Resulting Plasma Concentration	~10 times the heparanase IC50	[1]

Signaling Pathway of OGT 2115-Induced Apoptosis

The diagram below illustrates the proposed signaling pathway through which **OGT 2115** induces apoptosis in prostate cancer cells. Inhibition of heparanase by **OGT 2115** leads to the downregulation of MCL-1, promoting apoptosis.



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Caption: **OGT 2115** inhibits heparanase, leading to MCL-1 degradation and apoptosis.

Experimental Protocol: In Vivo Xenograft Study

This protocol details the steps for conducting an in vivo xenograft study to evaluate the efficacy of **OGT 2115** against prostate cancer.

Cell Culture and Preparation

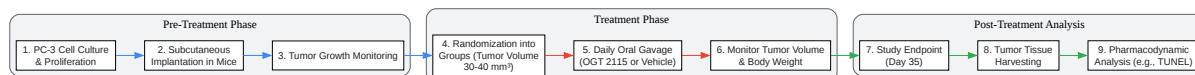
- **Cell Line:** Human prostate cancer cell line PC-3.
- **Culture Medium:** Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- **Cell Maintenance:** Culture PC-3 cells in a humidified incubator at 37°C with 5% CO₂. Passage cells every 2-3 days to maintain logarithmic growth.
- **Cell Harvesting:** When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension and resuspend the pellet in sterile, serum-free medium or PBS for injection. Perform a cell count using a hemocytometer and assess viability (should be >95%).

Animal Model and Tumor Implantation

- **Animal Strain:** Use male athymic nude mice, 6-8 weeks old.
- **Acclimatization:** Allow mice to acclimatize for at least one week before the start of the experiment.
- **Implantation:**
 - Adjust the concentration of the PC-3 cell suspension to 1×10^7 cells/mL.
 - Inject 100 μ L of the cell suspension (containing 1×10^6 cells) subcutaneously into the right flank of each mouse using a 26-G syringe.
 - Optionally, mix cells with an equal volume of Matrigel to improve tumor take rate and growth.

Experimental Workflow Diagram

The following diagram outlines the key phases of the in vivo xenograft study.



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Caption: Workflow for an in vivo xenograft study of **OGT 2115**.

Treatment and Monitoring

- **Tumor Monitoring:** Begin monitoring tumor growth 7-10 days post-implantation. Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula:
 $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- **Randomization:** Once tumors reach an average volume of 30-40 mm³, randomly assign mice to treatment and control groups (n=8-10 per group).
- **OGT 2115 Preparation:** Prepare a 40 mg/kg dose of **OGT 2115** in a suitable vehicle (e.g., saline). The formulation should be prepared fresh daily.
- **Administration:**
 - **Treatment Group:** Administer 40 mg/kg **OGT 2115** daily via oral gavage.
 - **Control Group:** Administer an equivalent volume of the vehicle (saline) daily via oral gavage.
- **Monitoring:** Throughout the 35-day study period, record tumor volumes and mouse body weights 2-3 times per week. Monitor animals for any signs of toxicity or distress.

Study Endpoint and Tissue Analysis

- **Endpoint:** The study concludes on day 35.

- **Euthanasia and Tissue Collection:** At the study endpoint, euthanize mice according to institutional guidelines. Surgically excise the tumors, measure their final weight and volume, and fix a portion in 10% neutral buffered formalin for histological analysis. The remaining tissue can be snap-frozen for molecular analysis.
- **Pharmacodynamic Analysis:**
 - Embed the formalin-fixed tumor tissue in paraffin.
 - Section the paraffin-embedded tissue.
 - Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on the tumor sections to detect and quantify apoptosis.
 - Compare the percentage of TUNEL-positive cells between the **OGT 2115**-treated group and the control group.

Conclusion

The **OGT 2115** protocol for in vivo xenograft studies provides a robust framework for evaluating the anti-tumor efficacy of this novel heparanase inhibitor. The provided data and methodologies demonstrate its potential in prostate cancer by inhibiting tumor growth through the induction of apoptosis.[3][5] Researchers can adapt this protocol to investigate **OGT 2115** in other cancer models, leveraging its well-defined mechanism of action against heparanase-dependent tumor progression.

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